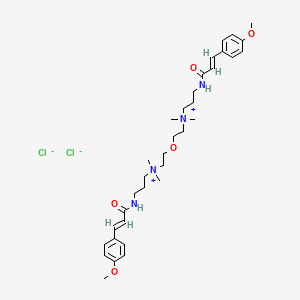
Di-methoxycinnamidopropyl ethyldimonium chloride ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-methoxycinnamidopropyl ethyldimonium chloride ether is a compound that belongs to the group of quaternary ammonium salts. It is primarily used in cosmetic products for its hair conditioning and UV-absorbing properties . The compound is known for leaving hair easy to comb, supple, soft, and shiny, while also protecting cosmetic products from UV light damage .
Preparation Methods
The synthesis of di-methoxycinnamidopropyl ethyldimonium chloride ether involves several steps:
Methoxycinnamic Acid Amidopropyl Grouping: This step involves the formation of the methoxycinnamic acid amidopropyl group.
Ethyl Component: Ethanol (ethyl alcohol) is used as an alcoholic component or a hydrocarbon residue with two carbon atoms.
Quaternary Dimethyl Ammonium Salt Formation: This involves the formation of a quaternary dimethyl ammonium salt, typically based on fatty amines.
Ether Formation: The final step involves the condensation of two alcohols to form the ether linkage.
Chemical Reactions Analysis
Di-methoxycinnamidopropyl ethyldimonium chloride ether undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Di-methoxycinnamidopropyl ethyldimonium chloride ether has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is widely used in the cosmetic industry for hair conditioning and UV protection.
Mechanism of Action
The mechanism of action of di-methoxycinnamidopropyl ethyldimonium chloride ether involves its interaction with molecular targets and pathways:
Hair Conditioning: The compound interacts with the hair shaft, forming a protective layer that enhances hair manageability and shine.
UV Absorption: It absorbs UV light, preventing damage to cosmetic products and protecting the skin and hair from UV radiation.
Comparison with Similar Compounds
Di-methoxycinnamidopropyl ethyldimonium chloride ether can be compared with other similar compounds:
Steardimonium Chloride: Contains a stearyl (C18) carbon chain and is used for similar hair conditioning purposes.
Laurdimonium Chloride: Contains a lauryl (C12) hydrocarbon residue and is also used in hair care products.
Properties
CAS No. |
444153-01-9 |
|---|---|
Molecular Formula |
C34H52Cl2N4O5 |
Molecular Weight |
667.7 g/mol |
IUPAC Name |
3-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]propyl-[2-[2-[3-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]propyl-dimethylazaniumyl]ethoxy]ethyl]-dimethylazanium;dichloride |
InChI |
InChI=1S/C34H50N4O5.2ClH/c1-37(2,23-7-21-35-33(39)19-13-29-9-15-31(41-5)16-10-29)25-27-43-28-26-38(3,4)24-8-22-36-34(40)20-14-30-11-17-32(42-6)18-12-30;;/h9-20H,7-8,21-28H2,1-6H3;2*1H/b19-13+,20-14+;; |
InChI Key |
PLMVCRGAKDGNEA-HPKCLRQXSA-N |
Isomeric SMILES |
C[N+](CCOCC[N+](CCCNC(=O)/C=C/C1=CC=C(C=C1)OC)(C)C)(CCCNC(=O)/C=C/C2=CC=C(C=C2)OC)C.[Cl-].[Cl-] |
Canonical SMILES |
C[N+](C)(CCCNC(=O)C=CC1=CC=C(C=C1)OC)CCOCC[N+](C)(C)CCCNC(=O)C=CC2=CC=C(C=C2)OC.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















